3-(Trifluoromethoxy)isonicotinaldehyde
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Overview
Description
3-(Trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to the isonicotinaldehyde structure
Mechanism of Action
Target of Action
The trifluoromethoxy (cf3o) group, a key component of this compound, has been recognized as a novel moiety in various fields due to its unique features .
Mode of Action
The trifluoromethoxy group is known to facilitate certain chemical reactions, making cf3o-containing compounds more accessible . This suggests that the compound may interact with its targets through the trifluoromethoxy group, leading to changes in the target’s function or structure.
Biochemical Pathways
A derivative of resveratrol, which contains a trifluoromethoxy group, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model . This suggests that 3-(Trifluoromethoxy)isonicotinaldehyde may have similar effects on biochemical pathways related to inflammation and oxidative stress.
Pharmacokinetics
The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, potentially affecting their bioavailability .
Result of Action
Based on the known effects of trifluoromethoxy-containing compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .
Action Environment
The stability and reactivity of trifluoromethoxy-containing compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the isonicotinaldehyde structure. One common method is the trifluoromethoxylation of isonicotinaldehyde using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, often involving the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Trifluoromethoxy)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)isonicotinaldehyde
- 3-(Trifluoromethoxy)benzaldehyde
- 3-(Trifluoromethoxy)pyridine
Comparison: 3-(Trifluoromethoxy)isonicotinaldehyde is unique due to the presence of both the trifluoromethoxy group and the isonicotinaldehyde structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethoxy group enhances the compound’s ability to participate in various chemical reactions, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPUWBBAHFINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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